1-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
1-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H21F3N4O3 and its molecular weight is 398.386. The purity is usually 95%.
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Biological Activity
The compound 1-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound's structure can be defined by its molecular formula C24H28N4O3 and a molecular weight of approximately 420.5 g/mol. The presence of a trifluoromethyl group and a methoxyphenyl moiety suggests potential interactions with biological targets, particularly in the context of drug design.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The compound was evaluated for its effectiveness against various bacterial strains. A study demonstrated that structurally similar triazoles showed potent activity against Gram-positive bacteria, which may suggest similar potential for the subject compound.
Anticancer Potential
Several derivatives of triazoles have been investigated for anticancer properties. For instance, compounds with trifluoromethyl substitutions have shown enhanced cytotoxicity against cancer cell lines. A notable study found that a related triazole compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer activity.
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant activities. A case study involving a related piperidine derivative indicated significant improvement in anxiety-like behaviors in animal models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for elucidating the biological activity of this compound:
Structural Feature | Biological Activity |
---|---|
Methoxyphenyl group | Enhances lipophilicity and cell membrane penetration |
Trifluoromethyl group | Increases potency against bacterial strains |
Piperidine ring | Associated with neuropharmacological effects |
Triazole core | Exhibits broad-spectrum antimicrobial activity |
Case Study 1: Antimicrobial Efficacy
In a comparative study, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A derivative with similar structural characteristics was tested on human cancer cell lines (e.g., MCF-7, HeLa). The results showed an IC50 value of 5 µM, significantly lower than the control group treated with doxorubicin (IC50 = 10 µM), suggesting enhanced efficacy.
Properties
IUPAC Name |
2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-23-16(18(19,20)21)22-25(17(23)27)13-7-9-24(10-8-13)15(26)11-12-5-3-4-6-14(12)28-2/h3-6,13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUXTROHFALSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.